1,5-Bis(aziridin-1-yl)pentane-1,5-dione

Description

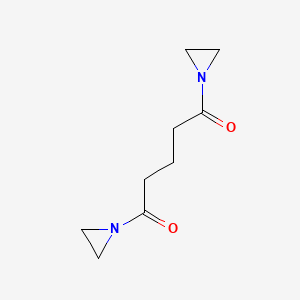

1,5-Bis(aziridin-1-yl)pentane-1,5-dione is a diketone derivative functionalized with aziridine groups at both termini. Aziridine, a three-membered heterocyclic amine, confers alkylating properties to the compound, making it reactive in crosslinking and polymerization applications. The aziridine substituents likely necessitate specialized handling due to their toxicity and reactivity, contrasting with safer aryl or alkyl substituents in similar diketones .

Properties

CAS No. |

21383-80-2 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

1,5-bis(aziridin-1-yl)pentane-1,5-dione |

InChI |

InChI=1S/C9H14N2O2/c12-8(10-4-5-10)2-1-3-9(13)11-6-7-11/h1-7H2 |

InChI Key |

YEHHXQNOPAZGOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=O)CCCC(=O)N2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(aziridin-1-yl)pentane-1,5-dione can be synthesized through several methods. One common approach involves the reaction of 1,5-diketones with aziridine under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(aziridin-1-yl)pentane-1,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The aziridine rings can participate in nucleophilic substitution reactions due to their ring strain.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted aziridines, while oxidation can yield aziridine N-oxides.

Scientific Research Applications

1,5-Bis(aziridin-1-yl)pentane-1,5-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.

Medicine: Explored for its cytotoxic properties, making it a candidate for anticancer research.

Mechanism of Action

The mechanism of action of 1,5-Bis(aziridin-1-yl)pentane-1,5-dione involves its high reactivity due to the aziridine rings. These rings can open under various conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s cytotoxicity is attributed to its ability to cross-link DNA, thereby inhibiting cell division and inducing apoptosis .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s core 1,5-diketone structure is shared with numerous analogs, but substituents significantly influence properties. Key examples include:

Key Observations :

Physicochemical Properties

- Melting Points : Aryl-substituted diketones (e.g., 3t: 124–126°C; 4e: 178–180°C) exhibit higher melting points than aliphatic or heterocyclic analogs, attributed to π-π stacking and crystallinity . Aziridine derivatives, with smaller substituents, likely have reduced intermolecular interactions, leading to lower melting points.

- Solubility : Piperidinyl () and aziridinyl groups may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to hydrophobic aryl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.